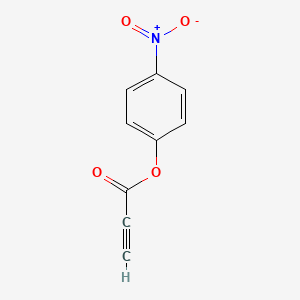

4-Nitrophenyl propiolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl propiolate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propiolate can be synthesized through the reaction of 4-nitrophenol with propiolic acid in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl propiolate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Addition: The propiolate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Addition: Nucleophiles such as amines or alcohols.

Major Products Formed:

Reduction: 4-Aminophenyl propiolate.

Substitution: Various substituted phenyl propiolates.

Addition: Derivatives with added nucleophilic groups.

Scientific Research Applications

4-Nitrophenyl propiolate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism by which 4-nitrophenyl propiolate exerts its effects involves the generation of reactive oxygen species (ROS) through a P450-catalyzed reaction. The ROS generated can induce apoptosis in tumor cells by affecting cellular redox status, p53 mutation, and STAT3 activation . This selective induction of apoptosis makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

4-Nitrophenol: Shares the nitro group and phenyl ring but lacks the propiolate group.

4-Nitrophenyl acetate: Contains an acetate group instead of a propiolate group.

4-Nitrophenyl chloroformate: Features a chloroformate group in place of the propiolate group.

Uniqueness: Its ability to generate ROS and selectively induce apoptosis in tumor cells sets it apart from other similar compounds .

Biological Activity

4-Nitrophenyl propiolate (NPP) is an organic compound characterized by its unique chemical structure, which includes a nitrophenyl group linked to a propiolate moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H7NO3. Its structural representation can be summarized as follows:

- Nitrophenyl Group : A phenolic ring substituted with a nitro group at the para position.

- Propiolate Moiety : An alkyne functional group that contributes to its reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study reported that methyl 3-(4-nitrophenyl)propiolate preferentially induces apoptosis in tumor cells through cytochrome P450-mediated pathways . The compound's ability to trigger programmed cell death makes it a candidate for further development in cancer therapies.

Case Study: Apoptosis Induction

In a controlled experiment, researchers observed the effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, with IC50 values reflecting its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.2 |

| U-87 | 12.5 |

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant capacity.

Antioxidant Activity Data

The antioxidant activity of several derivatives, including this compound, was assessed using the DPPH method. The results are summarized in the following table:

| Compound | DPPH Scavenging Activity (%) | EC50 (µM) |

|---|---|---|

| This compound | 78.5 | 20.1 |

| Ascorbic Acid | 85.0 | 15.0 |

| Other Tested Compounds | Varies | Varies |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.

- Caspase Activation : Triggers apoptotic pathways leading to cell death.

- Inhibition of Cell Proliferation : Disrupts cell cycle progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Nitrophenyl propiolate, and how can reaction efficiency be optimized?

- Methodological Answer : The Steglich esterification is a robust method for synthesizing propiolate esters. React 4-nitrophenol with propiolic acid derivatives (e.g., propiolic anhydride) using a carbodiimide coupling agent (e.g., DCC) and a catalytic base (e.g., DMAP). Monitor reaction progress via TLC and optimize yield by controlling stoichiometry (1:1.2 molar ratio of phenol to anhydride) and temperature (0–25°C). Purify via column chromatography using ethyl acetate/hexane gradients .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm ester linkage via carbonyl resonance (~165–170 ppm) and aromatic proton splitting patterns (meta-substituted nitro group) .

- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .

- GC-MS/HPLC : Assess purity (>95%) and detect byproducts like unreacted 4-nitrophenol .

Q. What are the primary applications of this compound in enzymatic assays?

- Methodological Answer : This compound serves as a chromogenic substrate for esterase/lipase activity assays. Hydrolysis releases 4-nitrophenol, detectable at 405 nm. Optimize assay conditions:

- Buffer : Use pH 7–8 phosphate buffer for optimal enzyme activity.

- Substrate Concentration : 0.1–5 mM, depending on enzyme Km .

- Quenching : Terminate reactions with 1 M NaOH to stabilize the chromophore .

Q. What precautions are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) due to nitro group toxicity. Follow PRTR guidelines for waste disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic acyl substitutions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian software) to analyze frontier molecular orbitals (FMOs) and global reactivity indices (electrophilicity, nucleophilicity). Compare HOMO-LUMO gaps between propiolate esters and nucleophiles to predict regioselectivity. Validate with experimental kinetic data .

Q. How should researchers address contradictions in kinetic data from hydrolysis assays using this compound?

- Methodological Answer :

- Purity Verification : Re-analyze substrate purity via GC/HPLC to rule out degradation .

- Interference Checks : Test for background hydrolysis in buffer-only controls.

- Enzyme Stability : Pre-incubate enzymes at assay temperatures to confirm activity retention .

Q. What strategies enable the development of this compound derivatives for novel biochemical applications?

- Methodological Answer : Functionalize the propiolate moiety via:

- Click Chemistry : Incorporate azide groups for Huisgen cycloaddition to create bifunctional probes.

- Photolabile Modifications : Attach caging groups (e.g., nitroveratryl) for light-activated substrate release .

Q. What are the limitations of using this compound in high-throughput screening (HTS) platforms?

- Methodological Answer :

Properties

Molecular Formula |

C9H5NO4 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

(4-nitrophenyl) prop-2-ynoate |

InChI |

InChI=1S/C9H5NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h1,3-6H |

InChI Key |

LCWVSNGGGAEKPU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.